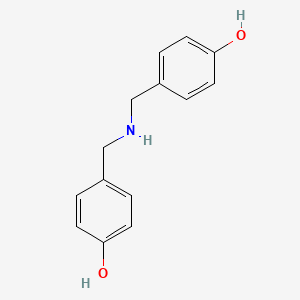

4,4'-(Iminobis(methylene))bis-phenol

描述

4,4'-(Iminobis(methylene))bis-phenol is a bisphenol derivative characterized by a central iminobis(methylene) bridge (–NH–(CH₂)₂–) connecting two para-hydroxyphenyl groups. This structural feature distinguishes it from other bisphenols, such as bisphenol A (BPA) or bisphenol F (BPF), which have isopropylidene (–C(CH₃)₂–) or methylene (–CH₂–) bridges, respectively.

属性

分子式 |

C14H15NO2 |

|---|---|

分子量 |

229.27 g/mol |

IUPAC 名称 |

4-[[(4-hydroxyphenyl)methylamino]methyl]phenol |

InChI |

InChI=1S/C14H15NO2/c16-13-5-1-11(2-6-13)9-15-10-12-3-7-14(17)8-4-12/h1-8,15-17H,9-10H2 |

InChI 键 |

NSLVNWUAMGEQBL-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1CNCC2=CC=C(C=C2)O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Iminobis(methylene))bis-phenol typically involves the reaction of formaldehyde with phenol in the presence of an amine catalyst. The reaction proceeds through a condensation mechanism, where the formaldehyde reacts with the phenol to form the methylene bridge, and the amine facilitates the formation of the imine linkage.

Industrial Production Methods

Industrial production of 4,4’-(Iminobis(methylene))bis-phenol follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

化学反应分析

Polymerization Reactions

BPA serves as a monomer in polymer synthesis, primarily for polycarbonates and epoxy resins:

Polycarbonate Formation

Reaction with phosgene (COCl₂) under basic conditions:

Key properties of resulting polymers:

| Property | Value | Application |

|---|---|---|

| Glass transition (Tg) | 147°C | Optical lenses, electronics |

| Tensile strength | 60–70 MPa | Automotive components |

| Thermal stability | Decomposes above 300°C | Flame-retardant materials |

Epoxy Resin Production

Reaction with epichlorohydrin catalyzed by NaOH:

This intermediate cross-links with amines or anhydrides to form rigid thermosets .

Photodegradation Pathways

BPA undergoes sensitized degradation in aquatic environments via triplet-state interactions with dissolved organic matter (DOM). Under UV irradiation with 4-carboxybenzophenone (4-CB):

Reaction Kinetics

Byproduct Formation

FT-ICR-MS analysis reveals two product classes:

| Class | H/C Ratio | O/C Ratio | Proposed Structures |

|---|---|---|---|

| Aliphatic compounds | 1.35–1.49 | 0.32–0.34 | Linear/cyclic hydrocarbons |

| Aromatic oligomers | ≤1.0 | ≤0.5 | Polyaromatic hydrocarbons (DBE 5–20) |

Dominant pathways involve ¹O₂-mediated oxidation and radical recombination .

Environmental Degradation

Hydrolysis and microbial action contribute to BPA breakdown:

| Process | Half-life | Primary Products |

|---|---|---|

| Alkaline hydrolysis | 15 days (pH 10) | 4-hydroxyacetophenone, phenol |

| Microbial degradation | 2–5 days (soil) | 4-hydroxybenzoic acid, CO₂ |

| Ozonation | <1 hour | Quinones, carboxylic acids |

Environmental persistence correlates with pH and DOM content .

Biological Metabolism

Hepatic cytochrome P450 enzymes oxidize BPA to reactive metabolites:

Metabolic Pathways

-

Hydroxylation : Forms 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP)

-

Glucuronidation : Conjugates with glucuronic acid (major detoxification route)

Cytotoxicity Data

| Compound | IC₅₀ (L2 cells) | Apoptosis Induction |

|---|---|---|

| BPA | 75 μM | Caspase-3/7 activation |

| MBP | 15 μM | 2× higher vs BPA |

MBP exhibits greater lung toxicity in isolated rat models, increasing pulmonary pressure (Pₐ) by 40% at 15 μM .

科学研究应用

4,4’-(Iminobis(methylene))bis-phenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.

Industry: It is used in the production of resins, coatings, and adhesives due to its chemical stability and reactivity.

作用机制

The mechanism of action of 4,4’-(Iminobis(methylene))bis-phenol involves its interaction with various molecular targets. The phenol groups can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The imine linkage can interact with metal ions, potentially influencing enzymatic activity and other biochemical processes.

相似化合物的比较

Physicochemical Properties

- Thermal Stability: BPA-based polymers (e.g., polycarbonates) exhibit high thermal resistance (~150°C) due to the rigid isopropylidene bridge . BPF-derived polyurethanes show moderate thermal stability (Tg ~100–120°C) . The iminobis(methylene) group in the target compound may lower thermal stability compared to BPA but enhance flexibility compared to BPF, depending on polymer backbone interactions.

- Surface Area and Porosity: Poly(4,4′-cyclohexylidene bisphenol oxalate) has a surface area of 320 m²/g and pore volume of 0.45 cm³/g, attributed to its aliphatic bridge . The iminobis(methylene) bridge could introduce microporosity via hydrogen bonding, though data is speculative.

- Adsorption Behavior: BPA and BPF show significant adsorption losses (20–40%) on nylon syringe filters due to hydrophobic interactions .

Toxicological and Environmental Profiles

- Endocrine Effects: BPA and 4,4′-cyclohexylidenebisphenol exhibit estrogenic activity at >50 mg/kg/day in rats, with the latter showing lower potency due to steric hindrance . The iminobis(methylene) bridge may reduce endocrine disruption compared to BPA by altering receptor binding.

Metabolism and Excretion :

Data Tables

Table 1: Key Properties of Bisphenol Derivatives

Table 2: Polymer Performance Comparison

生物活性

4,4'-(Iminobis(methylene))bis-phenol, also known as bisphenol F (BPF), is an organic compound with the molecular formula C15H15NO2. It is a derivative of bisphenol characterized by two phenol groups linked by an iminobis(methylene) bridge. This compound has garnered attention for its potential biological activities and its interactions with various biomolecules.

The synthesis of this compound typically involves the reaction of formaldehyde with phenol in the presence of an amine catalyst. The reaction proceeds through a condensation mechanism, forming the methylene bridge and facilitating the formation of the imine linkage. Industrial production methods optimize reaction conditions to maximize yield and minimize by-products.

The biological activity of this compound is primarily attributed to its structural components. The phenolic groups can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function. Additionally, the imine linkage can interact with metal ions, potentially affecting enzymatic activity and other biochemical processes.

Antimicrobial Properties

Research indicates that compounds containing phenolic moieties exhibit significant antimicrobial activity. For instance, derivatives of 4-hydroxyphenyl have shown potent activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Candida species. These compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to 64 µg/mL against various pathogens .

Case Studies

- Antifungal Activity : A study on novel amino acid derivatives incorporating a 4-hydroxyphenyl moiety found that certain derivatives exhibited substantial antifungal activity against drug-resistant Candida species, highlighting the potential of phenolic compounds in combating resistant infections .

- Endocrine Disruption : Research has shown that bisphenols, including this compound, may act as endocrine disruptors. A comprehensive review of various bisphenol analogues indicated that many possess biological activities similar to bisphenol A (BPA), raising concerns about their safety in consumer products .

Comparative Biological Activity

常见问题

What are the optimal synthetic routes for 4,4'-(Iminobis(methylene))bis-phenol, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves condensation reactions between phenol derivatives and amine-containing precursors. For example, analogous bisphenol compounds like 4,4'-ethylidenebisphenol are synthesized via acid-catalyzed condensation of phenol with aldehydes or ketones . For this compound, substituting the carbonyl group with an imine linker may require amine reagents (e.g., ammonia or primary amines) under controlled pH and temperature. Key parameters include catalyst choice (e.g., HCl or H₂SO₄), solvent polarity, and reaction time. Purity can be enhanced via recrystallization or column chromatography. Validation via <sup>13</sup>C NMR (as demonstrated for poly(4,4'-cyclohexylidene bisphenol oxalate) ) and HPLC-MS is critical to confirm structural integrity.

How can researchers characterize the structural and thermal properties of this compound derivatives?

Advanced characterization methods include:

- Nuclear Magnetic Resonance (NMR) : <sup>13</sup>C NMR identifies carbon environments, particularly distinguishing imino and methylene bridges .

- Mass Spectrometry (LC-MS/MS) : Detects molecular ions and fragmentation patterns, validated for bisphenol analogs in impurity profiling .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, crucial for polymer applications.

- Differential Scanning Calorimetry (DSC) : Determines melting points and phase transitions. Reference standards (e.g., NIST data ) ensure accuracy.

What methodologies are recommended for detecting trace impurities in this compound samples?

Reverse-phase HPLC coupled with triple quadrupole mass spectrometry (LC-MS/MS) offers high sensitivity for quantifying impurities at ppm levels. Column selection (C18 or phenyl-hexyl) and mobile phase optimization (e.g., ammonium hydroxide in acetonitrile/water ) enhance resolution. Calibration curves using certified reference materials (e.g., NIST ) and spike-recovery experiments validate accuracy. For environmental matrices, solid-phase extraction (SPE) preconcentration is advised .

How does this compound interact with biological systems, and what assays are suitable for cytotoxicity assessment?

Mechanistic studies on bisphenol analogs suggest evaluating endocrine disruption via estrogen receptor (ER) binding assays and transcriptional activation . Cytotoxicity can be assessed using:

- MTT Assay : Measures mitochondrial activity in cell lines (e.g., MCF-7 or HepG2).

- Autophagy Markers : Western blotting for LC3-II and p62 quantifies autophagy modulation .

- Reactive Oxygen Species (ROS) Detection : Fluorescent probes (e.g., DCFH-DA) indicate oxidative stress. Dose-response studies should include BPA as a positive control .

What advanced techniques are used to study environmental persistence and degradation pathways of this compound?

- High-Resolution Mass Spectrometry (HRMS) : Identifies transformation products in water and soil .

- Photodegradation Studies : UV irradiation with TiO₂ catalysts simulates environmental breakdown.

- QSAR Modeling : Predicts biodegradability and bioaccumulation using logP and solubility data . Environmental monitoring in surface waters should follow protocols validated for BPA analogs .

How can researchers resolve contradictions in data regarding the compound’s bioactivity?

Contradictory results (e.g., pro-autophagy vs. autophagy inhibition ) require:

- Strict Batch Consistency : Ensure synthetic reproducibility via NMR and LC-MS .

- Cell Line-Specific Controls : Compare responses across multiple models (e.g., cancer vs. normal cells).

- Epigenetic Profiling : DNA methylation or histone modification assays clarify context-dependent effects. Meta-analyses of published datasets (e.g., Chemosphere ) identify confounding variables.

What strategies are effective for incorporating this compound into polymeric materials?

Copolymerization with epoxides (e.g., epichlorohydrin) or polyesters enhances thermal and mechanical properties. For example:

- Step-Growth Polymerization : React with diols or diacids under inert atmospheres.

- Crosslinking Agents : Use peroxides or amines to tailor rigidity . Characterization via GPC (molecular weight) and FTIR (functional groups) ensures structural fidelity.

How do structural modifications of this compound affect its physicochemical properties?

Comparative studies with analogs (e.g., BPF, BPS ) reveal:

- Electron-Withdrawing Groups : Increase polarity and water solubility (e.g., sulfone groups in BPS ).

- Alkyl Chain Length : Longer chains (e.g., in BPAP ) reduce melting points and enhance lipophilicity.

- Fluorination : Improves thermal stability (e.g., BPAF ). DFT calculations predict substituent effects on reactivity .

What regulatory considerations apply to the use of this compound in laboratory settings?

Compliance with REACH and EPA guidelines is mandatory. Key steps include:

- Hazard Classification : Irritant (Xi) and eye safety protocols .

- Waste Disposal : Incineration or chemical neutralization (e.g., alkaline hydrolysis).

- Documentation : Maintain SDS sheets per OSHA and Health Canada standards .

How can researchers investigate the compound’s role in disease mechanisms using omics approaches?

- Transcriptomics : RNA-seq identifies differentially expressed genes post-exposure.

- Proteomics : SILAC labeling quantifies protein expression changes.

- Metabolomics : LC-HRMS profiles metabolic shifts (e.g., lipid peroxidation ). Data integration via pathway analysis tools (e.g., KEGG) links molecular changes to phenotypic outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。